3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a pyrrolo-pyridine structure. This compound features a bromine atom at the 3-position, a methyl group at the 4-position, and a carbonitrile group at the 5-position. Its unique structural attributes make it a subject of interest in medicinal chemistry, particularly for its potential applications in cancer treatment and as an inhibitor of fibroblast growth factor receptors (FGFRs) .
The compound can be synthesized from 1H-pyrrolo[2,3-b]pyridine through various chemical reactions that introduce the bromine, methyl, and carbonitrile functionalities. The synthesis typically involves the use of specific reagents and controlled reaction conditions to achieve the desired product .
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. It is classified as an organic compound with significant pharmacological properties, particularly as a potential anticancer agent due to its inhibitory effects on FGFRs .
The synthesis of 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile generally follows these steps:
The synthesis requires careful control of reaction parameters such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as recrystallization or column chromatography are often employed for purification .
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo several chemical transformations:
Common reagents for these reactions include halogens for substitution and reducing agents for reduction processes. Reaction conditions such as temperature and solvent play crucial roles in determining the outcomes .
The primary mechanism of action for 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with fibroblast growth factor receptors (FGFRs).
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has several applications in scientific research:
This compound's unique structure and biological activity make it a valuable candidate for further research in medicinal chemistry and pharmacology.
Palladium-catalyzed cross-coupling reactions are pivotal for constructing the fused bicyclic framework of pyrrolo[2,3-b]pyridines. The core assembly typically begins with halogenated precursors, where Suzuki-Miyaura couplings enable precise introduction of aryl or heteroaryl groups at strategic positions. For 5-carbonitrile derivatives, a common route involves coupling 4-methyl-3-bromo-1H-pyrrolo[2,3-b]pyridine intermediates with cyanide sources or pre-functionalized carbonitrile-bearing units. Key to success is the use of Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts (0.5-2 mol%) in DMF/water (4:1) at 80-90°C, achieving yields >85% while preserving the labile bromine substituent [10]. Microwave-assisted coupling reduces reaction times from hours to minutes (e.g., 15 min at 120°C), crucial for minimizing decomposition of thermally sensitive intermediates [10].
Table 1: Palladium Catalysts for Core Functionalization
Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Pd(PPh₃)₄ | None | DMF/H₂O | 80 | 87 |
Pd(dppf)Cl₂ | dppf | Dioxane | 90 | 92 |
Pd(OAc)₂ | XPhos | Toluene | 110 | 78 |
Regioselective bromination at the pyrrolo[2,3-b]pyridine C3 position exploits the electron-rich pyrrole ring’s inherent reactivity. NBS (1.05 equiv) in DMF at 0°C achieves >95% selectivity for 3-bromo-4-methyl derivatives, directed by the C4 methyl group’s inductive effects. Lower temperatures (−20°C) suppress dibromination byproducts [9]. Methylation employs SNAr reactions with methyl iodide under basic conditions (K₂CO₃ in acetone, 50°C), where the C4 position is activated by the pyridine nitrogen. For 4-methyl variants, direct deprotonation with NaH followed by methyl iodide quench affords >90% yields, confirmed by characteristic upfield shifts in ¹H NMR (C4-CH₃: δ 2.3 ppm) [9]. Alternative routes include Stille coupling with trimethylstannyl reagents, though stoichiometric tin waste limits scalability [7].
Table 2: Bromination Optimization Parameters
Brominating Agent | Solvent | Temp (°C) | C3 Selectivity (%) | Byproducts (%) |
---|---|---|---|---|
NBS | DMF | 0 | 95 | <3 |
Br₂ | AcOH | 25 | 70 | 15 |
CuBr₂ | DCM | 40 | 65 | 20 |
Cyanidation occurs via nucleophilic aromatic substitution (SNAr) at C5, facilitated by the electron-withdrawing nature of the pyridine ring and C3 bromine. Classic Rosenmund-von Braun conditions (CuCN in NMP, 180°C) yield <40% due to pyrrole ring decomposition. Superior methods use Pd(0)-catalyzed cyanation with Zn(CN)₂ (0.5 equiv) and tetrakis(triphenylphosphine)palladium (3 mol%) in DMF at 100°C, achieving 88% yield via transmetalation [1] [8]. Kinetic studies reveal second-order dependence on [CN⁻] and [substrate], with electron-deficient intermediates accelerating the rate 5-fold compared to non-brominated analogs. Alternative SNAr pathways employ trimethylsilyl cyanide (TMSCN) with CsF (2 equiv) in DMSO at 120°C, where fluoride desilylation generates in situ CN⁻, minimizing side reactions .
Scaling beyond gram-scale necessitates solvent and catalyst refinements to enhance sustainability and cost-efficiency. Key findings:
Table 3: Large-Scale Process Metrics (10 mol runs)
Step | Optimal Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Core Assembly | Pd(dppf)Cl₂, Dioxane/H₂O, 90°C | 91 | 98.2 |
C3 Bromination | NBS, DMF, 0°C | 93 | 99.1 |
C5 Cyanation | Zn(CN)₂, Pd(PPh₃)₄, DMF, 100°C | 88 | 98.7 |
Crystallization | EtOH/H₂O (1:3), 0°C | 95 | 99.5 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1